molecular formula C22H28N6O2 B2381250 3-Methyl-7-[(3-methylphenyl)methyl]-8-[4-(2-methylprop-2-enyl)piperazin-1-yl]purine-2,6-dione CAS No. 887030-25-3

3-Methyl-7-[(3-methylphenyl)methyl]-8-[4-(2-methylprop-2-enyl)piperazin-1-yl]purine-2,6-dione

Cat. No. B2381250
CAS RN: 887030-25-3
M. Wt: 408.506
InChI Key: AZPFSVOGJASOTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-7-[(3-methylphenyl)methyl]-8-[4-(2-methylprop-2-enyl)piperazin-1-yl]purine-2,6-dione is a useful research compound. Its molecular formula is C22H28N6O2 and its molecular weight is 408.506. The purity is usually 95%.
BenchChem offers high-quality 3-Methyl-7-[(3-methylphenyl)methyl]-8-[4-(2-methylprop-2-enyl)piperazin-1-yl]purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-7-[(3-methylphenyl)methyl]-8-[4-(2-methylprop-2-enyl)piperazin-1-yl]purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Cardiovascular Activity

Research has explored the synthesis of new derivatives with modifications at the 8-alkylamino position, evaluating their cardiovascular effects, including electrocardiographic, antiarrhythmic, and hypotensive activities. These studies have highlighted the potential of specific analogues in prophylactic antiarrhythmic activity and hypotensive effects, alongside their affinity for alpha(1)- and alpha(2)-adrenoreceptors (Chłoń-Rzepa et al., 2004).

Antihistaminic Activity

Another line of research has produced derivatives evaluated for their antihistaminic activity, showing inhibition of histamine-induced bronchospasm and passive cutaneous anaphylaxis. This research opens up potential clinical applications for these compounds in managing allergies (Pascal et al., 1985).

Anti-mycobacterial Activity

Purine linked piperazine derivatives have been synthesized as potential inhibitors of Mycobacterium tuberculosis. These compounds aim at disrupting the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall, demonstrating significant anti-mycobacterial activity and offering a promising approach for tuberculosis treatment (Konduri et al., 2020).

Luminescent Properties and Photo-induced Electron Transfer

Studies have also been conducted on the luminescent properties and photo-induced electron transfer of naphthalimide derivatives with piperazine substituents. These investigations provide insights into the potential applications of such compounds in photophysical and photochemical devices, highlighting their utility in understanding and developing new materials for optical technologies (Gan et al., 2003).

Antiproliferative and Differentiation Effects on Leukemia Cells

Piperazine derivatives have been evaluated for their antiproliferative and differentiation effects against K-562 human chronic myelogenous leukemia cells. Some compounds have shown significant activity in inhibiting cell proliferation and inducing erythroid differentiation, suggesting potential therapeutic applications in leukemia treatment (Saab et al., 2013).

properties

IUPAC Name

3-methyl-7-[(3-methylphenyl)methyl]-8-[4-(2-methylprop-2-enyl)piperazin-1-yl]purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O2/c1-15(2)13-26-8-10-27(11-9-26)21-23-19-18(20(29)24-22(30)25(19)4)28(21)14-17-7-5-6-16(3)12-17/h5-7,12H,1,8-11,13-14H2,2-4H3,(H,24,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZPFSVOGJASOTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(N=C2N4CCN(CC4)CC(=C)C)N(C(=O)NC3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

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